methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate
Description
Methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core. This structure incorporates a 4-methylphenyl substituent at position 3 and a methyl ester group at position 6 of the pyrimidine ring.
The ester functional group suggests enhanced lipophilicity compared to carboxylic acid analogs, which may improve membrane permeability and bioavailability. However, this hypothesis requires experimental validation.
Properties
IUPAC Name |
methyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-4-6-11(7-5-9)20-13-12(17-18-20)14(21)19(8-16-13)10(2)15(22)23-3/h4-8,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVRAJGFVYFCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)C(C)C(=O)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
| Compound Name | Core Structure | Key Substituents | Functional Group |
|---|---|---|---|
| Methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate (Target) | [1,2,3]Triazolo[4,5-d]pyrimidine | 4-Methylphenyl at position 3 | Methyl ester at position 6 |
| 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)propanoic Acid (Analog 1) | [1,2,4]Triazolo[1,5-a]pyrimidine | Phenyl at position 2 | Carboxylic acid at position 6 |
Structural and Functional Differences
Core Heterocycle :
- The target compound features a [1,2,3]triazolo[4,5-d]pyrimidine core, whereas Analog 1 (from Pharmint) contains a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . The altered triazole ring fusion position (4,5-d vs. 1,5-a) likely impacts molecular geometry and target binding interactions.
Substituent Variations :
- The 4-methylphenyl group in the target compound may enhance steric bulk and electron-donating effects compared to the unsubstituted phenyl group in Analog 1. This could influence selectivity for biological targets (e.g., enzymes or receptors).
Functional Group :
- The methyl ester in the target compound contrasts with the carboxylic acid in Analog 1. Esters are typically prodrugs, hydrolyzed in vivo to active acids, which may alter pharmacokinetics (e.g., slower absorption but prolonged activity).
Hypothesized Pharmacological Implications
- Metabolic Stability : The 4-methylphenyl group may reduce oxidative metabolism, extending half-life relative to unsubstituted analogs.
Limitations of Current Evidence
No direct pharmacological or biochemical data for the target compound or its analogs are available in the provided sources. Comparative analysis is restricted to structural inferences.
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